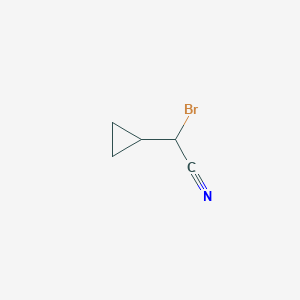

2-Bromo-2-cyclopropylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-2-cyclopropylacetonitrile” is a chemical compound with the CAS Number: 1551295-22-7 . It has a molecular weight of 160.01 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-2-cyclopropylacetonitrile” is 1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Bromo-2-cyclopropylacetonitrile” is a solid at room temperature . It has a molecular weight of 160.01 .

Scientific Research Applications

Synthesis of Cyclopropane Derivatives

- The reaction of bromofuranone with several nucleophiles yields cyclopropane bis-lactones, demonstrating the utility of bromo-substituted compounds in synthesizing cyclopropane derivatives through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986).

Development of Tandem Addition/Cyclization for Indole Skeletons

- A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed, achieving a new strategy for the direct construction of indole skeletons. This showcases the relevance of bromo-substituted acetonitriles in facilitating complex cyclization reactions (Shuling Yu et al., 2017).

Microwave-Assisted Preparation of 2-Bromo-1-Alkenes

- 2-Bromo-1-alkenes are generated via microwave-assisted hydrobromination of 1-alkynes, illustrating the utility of bromo-substituted compounds in efficient synthetic procedures (Anon Bunrit et al., 2011).

Copper-Catalyzed Bromo-cyanomethylative Cyclization

- The copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes using 2-bromoacetonitrile highlights the role of bromo-substituted acetonitriles in radical addition/cyclization/bromination sequences, leading to functionalized heterocycles (Shaoqun Zhu et al., 2022).

Synthesis of Milnacipran Intermediate

- The detailed synthesis of 2-bromomethyl-1-phenyl-cyclopropane carboxylic acid, an intermediate of milnacipran, showcases the use of bromo-substituted compounds in the synthesis of pharmacologically relevant intermediates (Ouyang Hong-xia, 2012).

Safety and Hazards

The safety information for “2-Bromo-2-cyclopropylacetonitrile” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

2-bromo-2-cyclopropylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBHWDFLINNKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclopropylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602428.png)

![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)